Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
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Overview
Description
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate is a synthetic organic compound with the molecular formula C18H22N2O4 It is characterized by the presence of two azetidinone rings attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate typically involves the following steps:
Formation of Azetidinone Rings: The azetidinone rings are synthesized through a cyclization reaction involving appropriate precursors such as β-lactams.
Attachment to Benzoate Core: The azetidinone rings are then attached to the benzoate core through esterification reactions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The azetidinone rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The azetidinone rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3,5-bis(2-oxoazetidin-1-yl)benzoate: Similar structure but lacks the dimethyl groups on the azetidinone rings.
Ethyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate is unique due to the presence of two azetidinone rings with dimethyl substitutions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Biological Activity
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
This compound features two azetidinone rings attached to a benzoate core. The molecular formula is C18H22N2O4, and it has a molecular weight of 330.38 g/mol. The synthesis typically involves:
- Formation of Azetidinone Rings : This is achieved through cyclization reactions involving β-lactams.
- Esterification : The azetidinone rings are then attached to the benzoate core via esterification reactions, often requiring catalysts for optimal yield.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against cancer cell lines. For example, studies on the MCF-7 breast cancer cell line demonstrated that derivatives of azetidinones could significantly reduce cell viability, with IC50 values indicating potent activity. Although specific data for this compound is limited, its structural analogs have shown promising results in similar contexts .
The biological activity of this compound is thought to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The azetidinone rings may interact with enzymes critical for cellular processes, potentially inhibiting their activity and disrupting metabolic pathways.
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3-(2-oxoazetidin-1-yl)benzoate | Single azetidinone ring | Moderate anticancer activity |
Ethyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate | Similar structure but with ethyl ester | Enhanced antimicrobial properties |
Methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate | Different positioning of azetidinone ring | Lower antiproliferative effects |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds that demonstrate similar biological activities. For instance:
- Antiproliferative Studies : A series of azetidinones were tested against various cancer cell lines with promising results indicating potential applications in cancer therapy .
- Mechanistic Studies : Research has highlighted the interaction of azetidinones with cellular pathways involved in apoptosis and cell cycle regulation. This suggests that modifications in structure can lead to enhanced biological efficacy .
Properties
IUPAC Name |
methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2)9-19(15(17)22)12-6-11(14(21)24-5)7-13(8-12)20-10-18(3,4)16(20)23/h6-8H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGANXVBLWFBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC(=C2)C(=O)OC)N3CC(C3=O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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